molecular formula C21H10Cl2F3NO3 B12154990 6-Chloro-2-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid

6-Chloro-2-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid

Cat. No.: B12154990
M. Wt: 452.2 g/mol
InChI Key: XQTPQXPTROCRLF-UHFFFAOYSA-N
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Description

6-Chloro-2-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline core, a furan ring, and multiple halogen substituents, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for precise addition of reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Furan-2,3-diones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline and furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple halogen atoms can enhance binding affinity and specificity towards biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific electronic or optical properties. Its unique structure can impart desirable characteristics to the final product.

Mechanism of Action

The mechanism of action of 6-Chloro-2-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The halogen substituents play a crucial role in enhancing the binding affinity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    6-Bromo-2-{5-[2-bromo-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid: Bromine substituents instead of chlorine.

    6-Chloro-2-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-methanol: Methanol group instead of carboxylic acid.

Uniqueness

The uniqueness of 6-Chloro-2-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid lies in its specific combination of halogen substituents and the presence of both quinoline and furan rings. This combination imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H10Cl2F3NO3

Molecular Weight

452.2 g/mol

IUPAC Name

6-chloro-2-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid

InChI

InChI=1S/C21H10Cl2F3NO3/c22-11-2-4-16-12(8-11)13(20(28)29)9-17(27-16)19-6-5-18(30-19)14-7-10(21(24,25)26)1-3-15(14)23/h1-9H,(H,28,29)

InChI Key

XQTPQXPTROCRLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)O)Cl

Origin of Product

United States

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